5-Amino-2-ethylpentanoic acid

描述

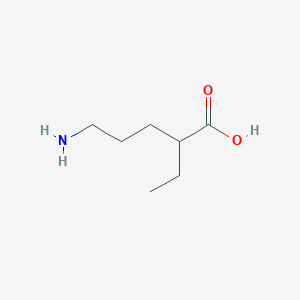

5-Amino-2-ethylpentanoic acid (C₇H₁₅NO₂) is a branched-chain non-proteinogenic amino acid characterized by an ethyl substituent at the C2 position and an amino group at the C5 position of a pentanoic acid backbone. These compounds are typically utilized in peptide synthesis, medicinal chemistry, and as intermediates for bioactive molecules .

属性

CAS 编号 |

82169-61-7 |

|---|---|

分子式 |

C7H15NO2 |

分子量 |

145.20 g/mol |

IUPAC 名称 |

5-amino-2-ethylpentanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-2-6(7(9)10)4-3-5-8/h6H,2-5,8H2,1H3,(H,9,10) |

InChI 键 |

MNEGCHZAKQMXCP-UHFFFAOYSA-N |

规范 SMILES |

CCC(CCCN)C(=O)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Physicochemical and Functional Differences

- For example, 5-amino-2-methylpentanoic acid is noted for low toxicity and stability under standard conditions , while dimethyl substitution may enhance rigidity in peptide backbones .

- Functional Group Modifications: The presence of a thioureido group (as in 2-amino-5-(thioureido)pentanoic acid) introduces sulfur-based reactivity, enabling disulfide bond formation or metal coordination, which is absent in the ethyl-substituted analog .

- Chiral Specificity: Compounds like (2S)-2-amino-5-phenylpentanoic acid highlight the importance of stereochemistry in biological activity, suggesting that enantiomeric forms of this compound may have distinct pharmacological profiles .

常见问题

Q. What are the recommended synthetic routes for 5-Amino-2-ethylpentanoic acid, and how can reaction conditions be optimized?

Methodological Answer: Multi-step synthesis involving carboxylation and amination is typical. For example, analogs like (S)-2-((S)-2-amino-3-methylbutanamido)pentanedioic acid are synthesized using hydrogenation (H₂/Pd) in methanol, followed by coupling reagents like dicyclohexylcarbodiimide (DCC) . Optimization requires monitoring pH (e.g., acetic acid or triethylamine adjustments) and temperature (20–50°C) to minimize side products. Characterization via HPLC with UV detection (λ = 210–220 nm) is critical for purity assessment .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Use tandem analytical techniques:

- Nuclear Magnetic Resonance (NMR): Compare ¹H/¹³C NMR spectra with computational predictions (e.g., density functional theory) to verify backbone structure and substituents .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₇H₁₅NO₂: theoretical 145.11 g/mol).

- Purity: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) identifies impurities <1% .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., trifluoroacetic acid) .

- Storage: Store at 0–6°C in airtight containers to prevent hygroscopic degradation .

- Spill Management: Neutralize acidic spills with sodium bicarbonate, followed by absorption with inert material .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure this compound?

Methodological Answer:

- Chiral Catalysis: Use L-proline-derived catalysts for asymmetric synthesis to enhance enantiomeric excess (ee >95%) .

- Resolution Techniques: Diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization .

- Analytical Validation: Chiral HPLC (e.g., Chiralpak IC column) with polarimetric detection confirms ee .

Q. How does this compound behave under varying pH and temperature conditions?

Methodological Answer:

Q. What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Meta-Analysis: Cross-reference studies for assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentration in kinase assays .

- Reproducibility Checks: Replicate key experiments (e.g., antimicrobial activity via broth microdilution) using standardized protocols (CLSI guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。